molecular formula C27H22N4O7S3 B2999621 N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide CAS No. 494826-79-8

N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide

Cat. No.: B2999621
CAS No.: 494826-79-8
M. Wt: 610.67
InChI Key: YTAKKSLCXPULIY-UHFFFAOYSA-N
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Description

N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide is a useful research compound. Its molecular formula is C27H22N4O7S3 and its molecular weight is 610.67. The purity is usually 95%.
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Biological Activity

N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluation, and the implications of its activity in various biological contexts.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of naphtho[1,8-bc]thiophene derivatives and subsequent modifications to incorporate sulfonyl and acetamide functional groups. The process often utilizes methods such as copper-catalyzed reactions and various coupling strategies to achieve the desired molecular architecture.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on cellular mechanisms. The following sections detail specific biological activities observed in studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Research has shown that naphtho[1,8-bc]thiophene derivatives can induce cytotoxic effects in various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
  • Selectivity : Some derivatives have demonstrated selective cytotoxicity towards hypoxic cancer cells, making them potential candidates for targeted cancer therapies .

DNA Interaction

The ability of the compound to interact with DNA has been explored, highlighting its potential as a DNA-binding agent. Studies indicate that:

  • DNA Affinity : While some related compounds showed poor affinity for DNA, modifications in the naphtho[1,8-bc]thiophene structure may enhance binding efficiency. This interaction could lead to interference with replication processes in cancer cells .

Case Studies and Research Findings

StudyFindingsImplications
Study 1 Evaluated cytotoxicity against various cancer cell lines.Suggests potential for development as an anticancer agent.
Study 2 Investigated DNA-binding properties; found low affinity.Indicates need for structural modifications to improve efficacy.
Study 3 Explored ROS generation in treated cells; significant apoptosis observed.Supports further investigation into oxidative stress mechanisms in cancer therapy.

Properties

IUPAC Name

N-[4-[[11-[(4-acetamidophenyl)sulfamoyl]-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-9-yl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O7S3/c1-15(32)28-17-6-10-19(11-7-17)30-40(35,36)23-14-24(26-25-21(23)4-3-5-22(25)27(34)39-26)41(37,38)31-20-12-8-18(9-13-20)29-16(2)33/h3-14,30-31H,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAKKSLCXPULIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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